Cas no 83287-02-9 (5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one)
83287-02-9 structure
Product Name:5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one
Numero CAS:83287-02-9
MF:C19H15NO4
MW:321.326705217361
CID:1808066
PubChem ID:150032
Update Time:2025-04-21
5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one
- Menisporphine
- 7H-Dibenzo(de,h)quinolin-7-one, 5,6,9-trimethoxy-
- BRN 5111080
- HY-N11032
- DTXSID20232245
- AKOS040734278
- 5,10,11-trimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one
- CS-0638263
- CCRIS 3818
- 83287-02-9
- 5,10,11-trimethoxy-16-azatetracyclo(7.7.1.02,7.013,17)heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one
- DTXCID20154736
- DA-75414
-
- Inchi: 1S/C19H15NO4/c1-22-11-4-5-12-13(9-11)18(21)16-15-10(6-7-20-17(12)15)8-14(23-2)19(16)24-3/h4-9H,1-3H3
- Chiave InChI: LHRMNRPHVHDOJH-UHFFFAOYSA-N
- Sorrisi: O(C)C1=C(C=C2C=CN=C3C4C=CC(=CC=4C(C1=C32)=O)OC)OC
Proprietà calcolate
- Massa esatta: 321.1
- Massa monoisotopica: 321.1
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 484
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 57.6Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.315
- Punto di ebollizione: 576.7°Cat760mmHg
- Punto di infiammabilità: 302.5°C
5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M50580-5mg |
5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one |
83287-02-9 | 5mg |
¥5622.0 | 2021-09-08 |
5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
83287-02-9 (5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti